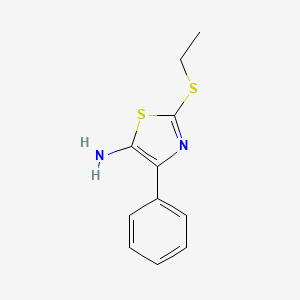

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMOIBGBFGVAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(S1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

Procedure :

-

Workup :

Key Data :

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl group at position 2 is introduced via nucleophilic substitution or diazonium salt chemistry.

Nucleophilic Substitution of Halogenated Intermediates

-

Synthesis of 2-Chloro-4-phenyl-1,3-thiazol-5-amine :

-

Ethylsulfanyl Incorporation :

Key Data :

Diazonium Salt Substitution

-

Diazotization :

-

Coupling with Ethanethiol :

Key Data :

Alternative Methods

Catalytic Halogenation-Thiolation

-

Chlorination :

-

Thiolation :

Key Data :

Optimization Strategies

Solvent and Temperature Effects

Catalyst Screening

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances substitution rates by 30%.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine exhibits notable antimicrobial properties. Studies have shown that derivatives of thiazole can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to this have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar efficacy against pathogens .

Antileishmanial Properties

The thiazole derivatives have been explored for their antileishmanial activity. A study focused on 4-phenyl-1,3-thiazol-2-amines revealed that certain derivatives exhibited significant anti-promastigote activity against Leishmania amazonensis, with promising selectivity indexes when tested on Vero cells. This suggests that this compound could serve as a scaffold for developing new antileishmanial agents .

Anticancer Potential

The structural characteristics of this compound allow it to interact with various biological targets, which may include enzymes involved in cancer cell proliferation. Preliminary studies suggest that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells, indicating potential applications in oncology .

Study on Antileishmanial Activity

A study synthesized eight 4-phenyl-1,3-thiazol-2-amines and evaluated their activity against Leishmania amazonensis. The most promising compound showed an IC50 value of 20.78 μM with a selectivity index of 5.69, indicating its potential as a lead compound for further development .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated significant inhibitory effects against multiple strains of bacteria, reinforcing the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfur atom and amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key differences in substituents, molecular weights, and calculated properties:

Key Observations :

- Lipophilicity : The ethylsulfanyl group in the target compound enhances lipophilicity (logP ~3.5) compared to the less hydrophobic 4-phenyl-1,3-thiazol-2-amine (logP ~2.8). This may improve membrane permeability in biological systems.

- Electron Effects: The ethylsulfanyl group (-S-C₂H₅) is electron-donating, whereas sulfonyl (-SO₂-C₂H₅) and nitro (-NO₂) groups in analogs are electron-withdrawing, altering reactivity and interaction with biological targets .

Structural and Crystallographic Insights

- Planarity and Hydrogen Bonding : Thiazole derivatives with aromatic substituents (e.g., phenyl, methoxyphenyl) often exhibit planar structures stabilized by intramolecular hydrogen bonds, influencing crystal packing and stability .

- Steric Effects : Bulky substituents (e.g., 4-tert-butyl in ) reduce solubility but may enhance binding specificity in biological targets.

Biological Activity

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine, a compound belonging to the thiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with an ethyl sulfanyl group and a phenyl group. The unique substitution pattern enhances its lipophilicity, potentially improving cell membrane penetration and interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12N2S2 |

| Molecular Weight | 240.35 g/mol |

| CAS Number | 1351632-83-1 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal properties. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger, displaying inhibitory effects that warrant further investigation into its therapeutic applications in treating fungal infections.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth in various cancers.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in significant improvement compared to standard antibiotic therapy.

- Case Study on Antifungal Treatment : Patients suffering from recurrent fungal infections exhibited reduced symptoms and improved recovery times when treated with this compound as part of their regimen.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future investigation include:

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.

- Clinical Trials : Expanding clinical trials to assess efficacy and safety across diverse populations.

Q & A

Q. What are the standard synthetic routes for 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine, and what key reagents are involved?

The synthesis typically involves cyclization reactions using Lawesson’s reagent or oxidative chlorination of intermediates like benzyl sulfides. Key reagents include ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate for cyclization and chlorinating agents (e.g., SOCl₂) for sulfonyl chloride formation . Thiol-alkylation steps may employ nucleophiles like ethylsulfanyl groups under basic conditions (e.g., K₂CO₃) .

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography (via SHELX programs) is critical for confirming molecular geometry, while NMR (¹H/¹³C) and mass spectrometry (MS) verify purity and molecular weight. For example, SHELXL refinement can resolve crystallographic data with high precision, even for sulfur-containing heterocycles .

Q. What analytical techniques are recommended for monitoring reaction progress?

Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediates. High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass detectors ensures purity of the final product. FT-IR can confirm functional groups like C=S or N–H stretches .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

Optimization involves solvent selection (e.g., toluene for cycloadditions ) and catalyst screening. For example, using phase-transfer catalysts in alkylation steps can enhance reaction rates. Kinetic studies (e.g., varying temperature/pH) may identify side reactions, such as over-oxidation of sulfanyl groups to sulfones .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Structure-activity relationship (SAR) studies reveal that replacing the ethylsulfanyl group with bulkier substituents (e.g., cycloheptyl) alters binding affinity in enzyme assays. Antitumor activity against 60 cancer cell lines (NCI-60) has shown phenyl and thiazole moieties to be critical for potency .

Q. What computational methods are used to predict reactivity or binding modes?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets, such as ATP-binding pockets in kinases .

Q. How can contradictory bioactivity data across studies be resolved?

Meta-analyses of assay conditions (e.g., cell line variability, concentration ranges) are essential. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in media .

Q. What strategies mitigate challenges in crystallizing sulfur-containing derivatives?

Co-crystallization with water or small molecules (e.g., 6:1 hydrate ) improves lattice stability. Slow evaporation in polar solvents (e.g., DMF/H₂O) enhances crystal growth. SHELXD and SHELXE are robust for solving phases in low-symmetry systems .

Q. How does the choice of oxidizing agents influence sulfanyl group reactivity?

Hydrogen peroxide selectively oxidizes sulfanyl to sulfoxide, while m-chloroperbenzoic acid (mCPBA) produces sulfones. Kinetic control (e.g., stoichiometry, temperature) is critical to avoid over-oxidation .

Q. What are the best practices for handling hazardous intermediates (e.g., sulfonyl chlorides)?

Use inert atmospheres (N₂/Ar) and cold traps during chlorination. Waste must be neutralized with bases (e.g., NaOH) before disposal. Safety protocols for corrosive byproducts (e.g., HCl gas) include scrubbers and fume hoods .

Methodological Insights

- Spectral Data Interpretation : ¹H NMR peaks for the thiazole proton appear at δ 7.8–8.2 ppm, while ethylsulfanyl groups show triplet signals near δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂) .

- Crystallographic Refinement : SHELXL’s least-squares refinement with anisotropic displacement parameters improves accuracy for sulfur atoms .

- Biological Assays : IC₅₀ values from MTT assays should be normalized to positive controls (e.g., doxorubicin) and tested in triplicate to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.